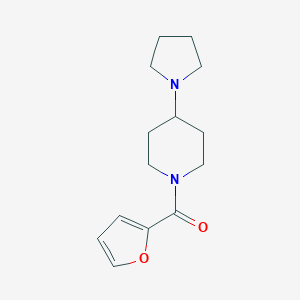
N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine, also known as O-4310, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of phenethylamines and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine is not fully understood. However, it has been proposed that it acts as a sigma-1 receptor agonist, which leads to the modulation of various cellular processes. This may include the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine has been found to have analgesic effects and may be useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of this receptor, which may have implications for the treatment of various neurological disorders. However, one limitation of using N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine is its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are several future directions for the study of N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine. One area of research is the development of more selective sigma-1 receptor agonists that may have fewer side effects and greater therapeutic potential. Additionally, the use of N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine in combination with other drugs may be explored as a potential treatment for various neurological disorders. Finally, the use of N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine in animal models may be further explored to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor and may have implications for the treatment of various neurological disorders. While there are limitations to its use, future research may lead to the development of more selective and effective drugs based on this compound.
Métodos De Síntesis
The synthesis of N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine involves the reaction of 2-(3,4,5-trimethoxybenzyl)pyridine with methylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine.
Aplicaciones Científicas De Investigación
N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as calcium signaling and protein folding. N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
Propiedades
Nombre del producto |
N-methyl-2-pyridin-2-yl-N-(3,4,5-trimethoxybenzyl)ethanamine |
|---|---|
Fórmula molecular |
C18H24N2O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-methyl-2-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-16(21-2)18(23-4)17(12-14)22-3/h5-7,9,11-12H,8,10,13H2,1-4H3 |
Clave InChI |
NWXASCBITHSPTM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)



![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)